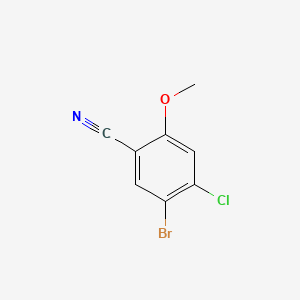

5-Bromo-4-chloro-2-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNXNQOFUQIOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C#N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678927 | |

| Record name | 5-Bromo-4-chloro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239838-17-5 | |

| Record name | 5-Bromo-4-chloro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Bromo 4 Chloro 2 Methoxybenzonitrile

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 5-Bromo-4-chloro-2-methoxybenzonitrile allows for the logical disconnection of the target molecule into simpler, more readily available starting materials. The analysis considers the directing effects of the substituents on the aromatic ring. The methoxy (B1213986) group (-OCH₃) is a strong activating group and directs electrophilic substitution to the ortho and para positions. youtube.comyoutube.comlibretexts.org Conversely, the nitrile group (-CN) is a deactivating group and directs incoming electrophiles to the meta position. youtube.comyoutube.com The chloro (-Cl) and bromo (-Br) substituents are deactivating but ortho-, para-directing. libretexts.orgminia.edu.eg

Given these electronic influences, two primary retrosynthetic disconnections are considered:

Pathway A: Late-stage Halogenation: This approach involves the initial synthesis of a disubstituted benzonitrile (B105546), followed by sequential halogenation. A plausible precursor is 4-chloro-2-methoxybenzonitrile (B172973). The strong ortho-, para-directing influence of the methoxy group would direct the incoming bromine to the 5-position, which is para to the methoxy group and ortho to the chlorine.

Pathway B: Early-stage Halogenation and Functional Group Interconversion: This strategy involves the halogenation of a precursor molecule, followed by the introduction of the nitrile group, for instance, via a Sandmeyer reaction from a corresponding aniline (B41778). byjus.comwikipedia.orgnih.gov This might offer advantages in controlling regioselectivity, especially if the directing groups in the intermediate stages are more compatible.

Precursor Design and Selection for Multi-Step Synthesis

The selection of appropriate precursors is critical for a successful multi-step synthesis. Ideal precursors are commercially available, cost-effective, and allow for high-yielding transformations.

For Pathway A , the key precursor is 4-chloro-2-methoxybenzonitrile . This compound itself can be synthesized from simpler starting materials. One potential route begins with 2-hydroxy-4-chlorobenzaldehyde, which can be methylated to 2-methoxy-4-chlorobenzaldehyde, followed by conversion of the aldehyde to a nitrile.

For Pathway B , a suitable starting material could be a substituted aniline, such as 4-bromo-3-chloro-6-methoxyaniline. Diazotization followed by a Sandmeyer reaction using cuprous cyanide would introduce the nitrile group. byjus.comwikipedia.orgnih.gov However, the synthesis of this polysubstituted aniline precursor might be complex.

A more practical approach for Pathway B could start with a more readily available precursor like 2-amino-5-bromophenol. This could be methylated and chlorinated prior to the introduction of the nitrile group. The choice of precursor will ultimately depend on a balance of availability, cost, and the efficiency of the subsequent synthetic steps.

Direct Halogenation Approaches for Aromatic Nitriles

Direct halogenation of an existing aromatic nitrile precursor is a key step in many potential synthetic routes to this compound. The success of this approach hinges on achieving the desired regioselectivity.

Regioselective Bromination Strategies

The introduction of a bromine atom onto an aromatic ring is typically achieved through electrophilic aromatic substitution using molecular bromine (Br₂) or N-bromosuccinimide (NBS) as the bromine source. The regioselectivity is governed by the electronic properties of the substituents already present on the ring.

In the context of synthesizing this compound from 4-chloro-2-methoxybenzonitrile, the powerful ortho-, para-directing methoxy group at position 2 would strongly favor the introduction of bromine at the 5-position (para to the methoxy group). The chloro group at position 4 also directs ortho and para, which reinforces the substitution at position 5.

| Reactant | Brominating Agent | Catalyst/Conditions | Major Product |

| 4-chloro-2-methoxybenzonitrile | Br₂ | Acetic Acid | This compound |

| 4-chloro-2-methoxybenzonitrile | NBS | DMF | This compound |

This table represents a theoretical outcome based on established directing group effects.

Regioselective Chlorination Strategies

Similar to bromination, electrophilic chlorination using reagents like chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) can be employed. If the synthetic strategy involves chlorinating a precursor such as 5-bromo-2-methoxybenzonitrile (B137507), the directing effects of the existing substituents must be considered. The methoxy group directs ortho and para, and the bromo group also directs ortho and para. In this case, the incoming chlorine would be directed to the 4-position, which is ortho to the bromine and meta to the nitrile.

| Reactant | Chlorinating Agent | Catalyst/Conditions | Major Product |

| 5-bromo-2-methoxybenzonitrile | Cl₂ | Lewis Acid (e.g., FeCl₃) | This compound |

| 5-bromo-2-methoxybenzonitrile | NCS | Acetic Acid | This compound |

This table represents a theoretical outcome based on established directing group effects.

Sequential Halogenation Protocols

A sequential halogenation protocol would involve the stepwise introduction of chlorine and bromine. The order of these steps is crucial for achieving the desired substitution pattern.

Scenario 1: Chlorination followed by Bromination Starting with 2-methoxybenzonitrile (B147131), chlorination would likely yield a mixture of isomers, with 4-chloro-2-methoxybenzonitrile being a significant product due to the para-directing effect of the methoxy group. Subsequent bromination of the purified 4-chloro-2-methoxybenzonitrile would then be expected to proceed with high regioselectivity to the 5-position.

Scenario 2: Bromination followed by Chlorination Starting with 2-methoxybenzonitrile, bromination would yield 5-bromo-2-methoxybenzonitrile as the major product. sigmaaldrich.com Subsequent chlorination would then introduce the chlorine atom at the 4-position.

Catalyst Systems in Electrophilic Aromatic Halogenation

Lewis acids are commonly employed as catalysts in electrophilic aromatic halogenations to increase the electrophilicity of the halogenating agent.

| Catalyst | Role in Halogenation |

| Iron(III) halides (FeCl₃, FeBr₃) | Polarize the halogen-halogen bond, creating a more potent electrophile. |

| Aluminum halides (AlCl₃, AlBr₃) | Act as strong Lewis acids to activate the halogenating agent. |

| Iodine | Can be used as a catalyst in some bromination reactions. |

In some cases, particularly with highly activated rings, a catalyst may not be necessary. The choice of catalyst and reaction conditions (solvent, temperature) can significantly influence the yield and regioselectivity of the halogenation reaction. For instance, the use of a polar solvent can enhance the rate of halogenation. nih.gov

Lewis Acid Catalysis

Lewis acid catalysis is a cornerstone of organic synthesis, employed to enhance the reactivity of substrates by accepting an electron pair. wikipedia.org In the context of synthesizing substituted benzonitriles, Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), and tin tetrachloride (SnCl₄) can play a pivotal role. wikipedia.org They function by coordinating to lone-pair bearing atoms, such as oxygen or nitrogen, which activates the substrate towards nucleophilic attack or electrophilic substitution. wikipedia.org

For instance, in a Friedel-Crafts acylation reaction, a potential pathway towards a precursor of this compound, a Lewis acid is essential. It activates an acyl halide, which then acylates an appropriately substituted aromatic ring. google.com The resulting ketone can then be converted to the final benzonitrile product through subsequent steps. Lewis acids can also be employed to catalyze the cyanation of certain substrates, facilitating the introduction of the nitrile group. utexas.edumdpi.com The efficiency and selectivity of these reactions are often dependent on the choice of Lewis acid, solvent, and reaction conditions. utexas.edu

Elemental Sulfur-Mediated Halogenation Methodologies

A recently developed method for aromatic halogenation involves the use of elemental sulfur (S₈) as a catalyst. nih.gov This approach effectively halogenates less-reactive aromatic compounds when used in conjunction with N-halosuccinimides like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.gov For the synthesis of this compound, this methodology could be applied to a 2-methoxybenzonitrile precursor. The reaction's effectiveness on deactivated aromatic systems, such as those containing ester or cyano groups, highlights its potential utility. nih.gov The absence of a reaction without elemental sulfur underscores its critical catalytic role in the process. nih.gov This metal-free method presents an alternative to traditional halogenation techniques that often require harsh conditions or heavy metal catalysts. researchgate.net

Nitrile Group Introduction and Modification

The introduction of the nitrile (cyano) group is a critical step in the synthesis of this compound. This functional group is not only a key structural feature but also a versatile handle for further chemical transformations. wikipedia.org

Cyanation Reactions of Bromoarenes

The conversion of an aryl bromide to an aryl nitrile is a fundamental transformation. Several methods exist to achieve this cyanation.

Palladium-Catalyzed Cyanation : This is a widely used method where an aryl bromide is treated with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), in the presence of a palladium catalyst. The addition of ligands like chelating phosphines can improve the efficiency of the cyanation of chloroarenes. acs.org The reaction often requires additives to facilitate the process. acs.org

Copper-Catalyzed Cyanation (Rosenmund-von Braun reaction) : This classical method uses copper(I) cyanide (CuCN) to displace a bromine atom on the aromatic ring. wikipedia.org Modern variations of this reaction are catalytic in copper and may use less toxic cyanide sources like K₄[Fe(CN)₆]. nih.gov

Organophotoredox Catalysis : A more recent, metal-free approach involves the use of an organic photoredox catalyst. rsc.org In this method, a silyl (B83357) radical is generated photochemically, which abstracts the bromine atom from the aryl bromide to create an aryl radical. This radical is then trapped by a nitrile source, such as tosyl cyanide (TsCN), to form the desired aromatic nitrile. rsc.org This reaction proceeds at room temperature and is tolerant of various functional groups. rsc.org

| Method | Catalyst/Reagent | Cyanide Source | Key Features |

|---|---|---|---|

| Palladium-Catalyzed | Palladium complex (e.g., Pd(PPh₃)₄) | Zn(CN)₂, KCN | High yields, good functional group tolerance. acs.org |

| Copper-Catalyzed | Copper(I) Cyanide (stoichiometric or catalytic) | CuCN, K₄[Fe(CN)₆] | Classical method, newer catalytic versions available. wikipedia.orgnih.gov |

| Organophotoredox | Organic Dye (e.g., 4CzIPN) | Tosyl Cyanide (TsCN) | Metal-free, proceeds at room temperature. rsc.org |

Conversion Pathways from Carboxylic Acid Derivatives to Nitriles

An alternative strategy for introducing a nitrile group involves starting with a carboxylic acid or its derivative. libretexts.org

The most common pathway is the dehydration of a primary amide (R-CONH₂). libretexts.org The corresponding amide can be synthesized from the carboxylic acid. This dehydration is typically achieved using strong dehydrating agents. pressbooks.pub Thionyl chloride (SOCl₂) is frequently used for this purpose, as are other reagents like phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃). libretexts.orgchemistrysteps.com

Direct conversion of carboxylic acids to nitriles is also possible through various methods. One approach involves a one-pot reaction where the carboxylic acid is treated with a catalyst, such as indium trichloride (B1173362) (InCl₃), in acetonitrile (B52724), which serves as both the solvent and the nitrile source via a transnitrilation reaction. acs.org Another method involves reacting a carboxylic acid-nitrogenous base complex with ammonia (B1221849) at high temperatures. google.com

| Starting Material | Reagent(s) | Reaction Type |

|---|---|---|

| Primary Amide (R-CONH₂) | Thionyl chloride (SOCl₂), POCl₃, P₂O₅ | Dehydration libretexts.orgchemistrysteps.com |

| Carboxylic Acid (R-COOH) | InCl₃, Acetonitrile | Catalytic Transnitrilation acs.org |

| Carboxylic Acid (R-COOH) | Ammonia, Catalyst (e.g., Silica Gel) | High-Temperature Amination/Dehydration google.com |

Mechanistic Considerations for Nitrile Formation Reactions

The mechanisms of nitrile formation are as varied as the methods themselves.

In palladium-catalyzed cyanation , the mechanism generally involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation with the cyanide source (or direct cyanation) and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. acs.org

The dehydration of primary amides with thionyl chloride begins with the nucleophilic attack of the amide oxygen onto the sulfur atom of SOCl₂. libretexts.org Following a series of steps including deprotonation, an E2-like elimination reaction occurs, resulting in the formation of the carbon-nitrogen triple bond of the nitrile. libretexts.org

In the direct conversion of carboxylic acids via transnitrilation , the reaction is believed to proceed through an equilibrated Mumm reaction, forming an imide intermediate, rather than the commonly assumed amide intermediate. acs.org

Methoxy Group Installation and Functionalization

The methoxy group (-OCH₃) is an important feature of the target molecule. Its installation is typically achieved through the methylation of a corresponding phenol (B47542). The Williamson ether synthesis is a classic and reliable method for this transformation, involving the reaction of a sodium or potassium phenoxide with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). wikipedia.org

The methoxy group itself can undergo functionalization. A primary metabolic reaction for aryl methoxy groups is O-dealkylation, which is an oxidative process often catalyzed by cytochrome P450 enzymes. nih.gov This reaction converts the methoxy group back into a hydroxyl (phenol) group, which can alter the molecule's properties and interactions. nih.gov While this is a biological transformation, it represents a key aspect of the methoxy group's chemical reactivity and functionalization potential. From a synthetic standpoint, cleavage of the methyl ether can also be achieved using strong acids like hydrogen bromide (HBr).

Etherification Reactions

The introduction of a methoxy group onto a phenolic precursor represents a common and effective strategy for the synthesis of aryl ethers, known as the Williamson ether synthesis. wikipedia.org In the context of this compound, this would typically involve the methylation of a 5-bromo-4-chloro-2-hydroxybenzonitrile precursor.

The reaction proceeds via a bimolecular nucleophilic substitution (S\N2) mechanism. wikipedia.org The first step is the deprotonation of the hydroxyl group of the phenol by a suitable base to form a more nucleophilic phenoxide ion. This is a critical step as phenoxides are significantly better nucleophiles than the corresponding neutral phenols. Common bases employed for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comresearchgate.net

Once the phenoxide is formed, it attacks a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), displacing the leaving group (iodide or sulfate, respectively) to form the desired methoxy ether. The choice of methylating agent and base can influence the reaction's efficiency and selectivity.

Table 1: Reagents for Williamson Ether Synthesis of this compound

| Role | Example Reagents |

|---|---|

| Starting Material | 5-Bromo-4-chloro-2-hydroxybenzonitrile |

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) |

| Methylating Agent | Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄), Methyl Tosylate (CH₃OTs) |

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), which can effectively solvate the cation of the base while not significantly solvating the nucleophilic phenoxide, thus enhancing its reactivity. wikipedia.org The reaction temperature is generally maintained between 50 and 100 °C, with reaction times ranging from 1 to 8 hours. byjus.com

Aromatic Substitution with Methoxide (B1231860) Sources

An alternative approach to constructing the methoxy group on the aromatic ring is through a nucleophilic aromatic substitution (S\NAr) reaction. This method is particularly viable when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group. libretexts.orglibretexts.org In the case of synthesizing this compound, a plausible precursor would be a di-halogenated benzonitrile, such as 5-bromo-2,4-dichlorobenzonitrile.

In this scenario, a methoxide source, typically sodium methoxide (NaOCH₃), acts as the nucleophile. The methoxide ion attacks the carbon atom bearing one of the chloro substituents. The presence of the cyano group, an electron-withdrawing substituent, helps to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org The position of the substituents is crucial; ortho and para relationships between the leaving group and the activating group are most effective for stabilizing the intermediate. libretexts.org

The reaction generally requires elevated temperatures and is often performed in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to facilitate the reaction between the ionic nucleophile and the aromatic substrate. byjus.com The regioselectivity of the substitution can be a key challenge, as the incoming nucleophile could potentially displace either of the chloro substituents. The relative activation of the two positions would dictate the major product.

One-Pot Synthetic Strategies for Related Halogenated Aromatic Intermediates

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. google.comnih.gov While a specific one-pot synthesis for this compound is not prominently documented, analogous strategies for structurally similar halogenated aromatic compounds provide a valuable blueprint.

For instance, a one-pot method for the synthesis of 5-bromo-2-chloro-4'-ethoxy diphenylmethane (B89790) has been reported, which involves a sequence of reactions including the formation of an acyl chloride, a Friedel-Crafts acylation, and a reduction, all performed in the same reaction vessel. nih.govyoutube.com This demonstrates the feasibility of combining multiple transformations to build complex substituted aromatic systems in a single process.

Applying this concept to the synthesis of this compound could involve, for example, the sequential halogenation and methoxylation of a suitable benzonitrile precursor in a single pot. The success of such a strategy would hinge on the careful selection of reagents and reaction conditions to ensure compatibility and control the regioselectivity of each step.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The successful synthesis of this compound, particularly in a research or academic setting, often requires meticulous optimization of various reaction parameters to maximize yield and purity.

Solvent Effects on Reaction Selectivity and Efficiency

The choice of solvent can profoundly impact the outcome of a chemical reaction. In the context of the synthetic routes to this compound, the solvent plays a crucial role in both etherification and nucleophilic aromatic substitution reactions.

For Williamson ether synthesis, polar aprotic solvents like acetonitrile and N,N-dimethylformamide are generally preferred as they enhance the nucleophilicity of the alkoxide. wikipedia.org In contrast, protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity. wikipedia.org The use of solvent-free conditions has also been explored for the etherification of phenols, which can offer environmental benefits and sometimes lead to faster reactions and higher purity products. researchgate.net

In nucleophilic aromatic substitution reactions, the solvent must be able to dissolve the ionic nucleophile and the aromatic substrate. Polar aprotic solvents like DMSO and DMF are commonly used for this purpose. byjus.com The solvent can also influence the regioselectivity of the reaction, especially when there are multiple potential leaving groups. researchgate.net

Table 2: Solvent Effects in the Synthesis of Aryl Ethers

| Solvent | Type | General Effect on Williamson Ether Synthesis | General Effect on S\NAr |

|---|---|---|---|

| Acetonitrile | Polar Aprotic | Favorable, enhances nucleophilicity | Favorable, dissolves reagents |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Favorable, enhances nucleophilicity | Favorable, dissolves reagents |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Can be used, but may promote side reactions | Highly favorable, good for S\NAr |

| Ethanol | Protic | Can be used, but may slow the reaction | Less favorable due to nucleophile solvation |

| Tetrahydrofuran (THF) | Polar Aprotic | Often used with strong bases like NaH | Can be used, may require higher temperatures |

Temperature Control in Multi-Step Syntheses

Temperature is a critical parameter that must be carefully controlled in multi-step syntheses to ensure the desired reaction proceeds at a reasonable rate while minimizing the formation of byproducts. masterorganicchemistry.com For the synthesis of this compound, each potential step would have an optimal temperature range.

Catalyst Loading and Ligand Effects in Cross-Coupling Reactions

While not a primary focus of the outlined synthetic routes, cross-coupling reactions represent a powerful tool for the formation of C-O bonds and could be an alternative strategy for the synthesis of the methoxy group. Palladium-catalyzed cross-coupling reactions, for example, have been employed for the synthesis of aryl ethers. nih.govyoutube.com

In such reactions, the choice of catalyst and ligand is paramount. The catalyst loading, typically in the range of mol%, needs to be optimized to ensure an efficient reaction without being wasteful. The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. wikipedia.orgnih.gov Different phosphine-based ligands, for instance, can have a significant impact on the outcome of a cross-coupling reaction. The development of mixed-ligand systems has also emerged as a strategy to enhance catalytic performance. wikipedia.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-bromo-4-chloro-2-hydroxybenzonitrile |

| 5-bromo-2,4-dichlorobenzonitrile |

| 5-bromo-2-chloro-4'-ethoxy diphenylmethane |

| Sodium Hydride |

| Potassium Carbonate |

| Sodium Hydroxide |

| Methyl Iodide |

| Dimethyl Sulfate |

| Sodium Methoxide |

| Acetonitrile |

| N,N-dimethylformamide |

| Dimethyl Sulfoxide |

| Tetrahydrofuran |

| Ethanol |

Green Chemistry Principles in the Synthesis of Halogenated Benzonitriles

The traditional Sandmeyer reaction, while effective, often involves the use of stoichiometric amounts of copper salts and can generate significant aqueous waste, which raises environmental concerns. The application of green chemistry principles aims to mitigate these issues by improving the efficiency and reducing the environmental impact of the synthesis of halogenated benzonitriles like this compound.

Several key principles of green chemistry are particularly relevant to this synthetic pathway:

Use of Catalysis: The Sandmeyer reaction traditionally uses stoichiometric amounts of copper(I) salts. lscollege.ac.in Developing catalytic versions of this reaction, where only a small amount of the copper salt is required, would significantly reduce the amount of metal waste generated. numberanalytics.com

Safer Solvents and Auxiliaries: The choice of solvent is critical in green chemistry. While the Sandmeyer reaction is often carried out in water, which is a green solvent, the use of organic solvents for extraction and purification is common. Exploring the use of greener solvents or solvent-free conditions would be beneficial.

Energy Efficiency: The diazotization step requires low temperatures, which necessitates energy input for cooling. Developing reaction conditions that can be performed at ambient temperature would improve the energy efficiency of the process.

Reduction of Derivatives: The Sandmeyer reaction is a good example of a direct functional group transformation, avoiding the need for protecting groups and thus reducing the number of synthetic steps and potential waste.

Recent research has explored several innovative approaches to make the synthesis of benzonitriles, including halogenated derivatives, more environmentally friendly:

Electrochemical Methods: An electrochemical approach to the Sandmeyer reaction has been developed, using electricity as the driving force. rsc.org This method can use simple and inexpensive halogen or cyanide sources and can even be performed in a one-pot fashion starting from the aniline. rsc.org This reduces the need for stoichiometric chemical reagents.

Use of Ionic Liquids: Ionic liquids have been investigated as recyclable reaction media for the synthesis of benzonitriles. numberanalytics.com They can act as both the solvent and the catalyst, simplifying the reaction setup and allowing for easy separation and reuse of the reaction medium. numberanalytics.com

The following table summarizes the application of green chemistry principles to the synthesis of halogenated benzonitriles:

Table 2: Application of Green Chemistry Principles to Halogenated Benzonitrile Synthesis

| Green Chemistry Principle | Application to Halogenated Benzonitrile Synthesis | Potential Benefits |

|---|---|---|

| Catalysis | Development of highly active copper catalysts to be used in smaller quantities. | Reduced metal waste, lower cost. numberanalytics.com |

| Safer Solvents | Use of water as the primary solvent; exploring alternative green extraction solvents. | Reduced environmental impact from volatile organic compounds (VOCs). |

| Energy Efficiency | Development of diazotization and cyanation procedures that can be performed at or near ambient temperature. | Reduced energy consumption and cost. |

| Alternative Reagents/Pathways | Electrochemical Sandmeyer-type reactions. | Avoids the use of stoichiometric chemical oxidants/reductants. rsc.org |

| Renewable Feedstocks | While not directly applicable to this specific synthesis, the broader goal is to source starting materials from renewable resources. | Reduced reliance on fossil fuels. |

By integrating these green chemistry principles, the synthesis of this compound and other halogenated benzonitriles can be made more sustainable, aligning with the modern imperative for environmentally responsible chemical manufacturing.

Chemical Reactivity and Transformations of 5 Bromo 4 Chloro 2 Methoxybenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

Reactivity of Halogen Atoms in the Presence of Electron-Withdrawing Nitrile Group

The aromatic ring of 5-Bromo-4-chloro-2-methoxybenzonitrile is activated for nucleophilic attack by the potent electron-withdrawing nitrile (-CN) group. In SNAr reactions, such groups are essential as they stabilize the negatively charged Meisenheimer intermediate, which is formed in the rate-determining step. masterorganicchemistry.comtotal-synthesis.com The activating effect is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group, allowing for direct delocalization of the negative charge onto the substituent through resonance. masterorganicchemistry.comlibretexts.org

In the case of this compound, the nitrile group is located at C1. This places it para to the bromine atom at C5 and meta to the chlorine atom at C4. Consequently, the C5 position is significantly more activated towards nucleophilic attack than the C4 position.

Attack by a nucleophile at C5 leads to a Meisenheimer complex where the negative charge can be delocalized onto the electronegative nitrogen atom of the nitrile group. This provides substantial stabilization. In contrast, an attack at the C4 position results in an intermediate where the negative charge cannot be delocalized onto the nitrile group through resonance, making this pathway energetically less favorable.

While C-Cl bonds are generally stronger than C-Br bonds, the rate of SNAr reactions is primarily dictated by the rate of formation of the stabilized intermediate, not the rate of halide elimination. total-synthesis.com The leaving group's ability to be displaced is less critical than the activation of the site of attack. Therefore, the bromine atom at the activated C5 position is expected to be the principal site of nucleophilic substitution.

| Position | Leaving Group | Relation to Nitrile Group | Activation Level | Predicted Reactivity |

|---|---|---|---|---|

| C4 | Chlorine | meta | Low | Low reactivity towards SNAr |

| C5 | Bromine | para | High | Preferential site for SNAr |

Influence of Methoxy (B1213986) Group on Regioselectivity and Reaction Rates

The methoxy (-OCH3) group at the C2 position exhibits a dual electronic effect. It is electron-donating through resonance (+R effect) due to the lone pairs on the oxygen atom, and weakly electron-withdrawing through induction (-I effect) due to the electronegativity of the oxygen atom.

Mechanistic Insights into Competing SNAr Pathways

The predominant mechanism for nucleophilic substitution on this compound is the classical two-step addition-elimination (SNAr) pathway.

Step 1 (Addition): A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at C5, which bears the bromine atom. This is the slow, rate-determining step and involves the formation of a tetrahedral carbon, temporarily breaking the aromaticity of the ring. This results in the formation of a resonance-stabilized carbanion, the Meisenheimer complex. The stability of this intermediate is the key to the reaction's feasibility, with the negative charge delocalized over the aromatic ring and, crucially, onto the para-nitrile group.

Step 2 (Elimination): The aromaticity is restored in a fast step through the elimination of the bromide leaving group.

While the substitution at C5 is the major anticipated pathway, a competing pathway involving attack at C4 is mechanistically possible but significantly less favorable due to the lack of resonance stabilization of the intermediate by the nitrile group.

Recent studies on some aromatic systems have proposed the existence of concerted SNAr (cSNAr) mechanisms, where nucleophile addition and leaving group departure occur in a single transition state. However, for highly activated substrates featuring a strong electron-withdrawing group para to the leaving group, the stepwise mechanism involving a distinct Meisenheimer intermediate is the generally accepted and well-supported pathway.

Electrophilic Aromatic Substitution Reactions

Directing Effects of Halogen, Nitrile, and Methoxy Substituents

The four substituents on the this compound ring have distinct and well-characterized effects on the rate and orientation of electrophilic substitution. These effects are a combination of inductive and resonance contributions.

Methoxy Group (-OCH3): Strongly activating and an ortho, para-director. Its powerful resonance electron-donation (+R effect) strongly outweighs its inductive withdrawal (-I effect), making the ring much more reactive than benzene (B151609) and directing incoming electrophiles to the positions ortho and para to it.

Nitrile Group (-CN): Strongly deactivating and a meta-director. Both its inductive and resonance effects withdraw electron density from the ring, making it significantly less reactive. It directs incoming electrophiles to the meta position. fiveable.me

| Substituent | Position | Effect on Reactivity | Directing Effect | Positions Directed To |

|---|---|---|---|---|

| -OCH3 | C2 | Strongly Activating | ortho, para | C3, C6 |

| -Cl | C4 | Deactivating | ortho, para | C3, C5 |

| -Br | C5 | Deactivating | ortho, para | C4, C6 |

| -CN | C1 | Strongly Deactivating | meta | C3, C5 |

The available positions for substitution on the ring are C3 and C6.

Attack at C3: This position is ortho to the powerfully activating methoxy group, ortho to the chloro group, and meta to the deactivating nitrile group. All three of these substituents direct towards C3.

Attack at C6: This position is para to the activating methoxy group and ortho to the bromo group. However, the C6 position is sterically hindered by the adjacent large bromine atom at C5.

Considering these factors, there is a strong consensus among the directing groups. The methoxy group, being the most potent activator, strongly favors substitution at C3 (ortho) and C6 (para). The chloro and nitrile groups also support substitution at C3. Due to the steric hindrance at C6, electrophilic attack is overwhelmingly predicted to occur at the C3 position .

Selective Functionalization of the Aromatic Ring

The strong directing effect towards the C3 position allows for the highly selective functionalization of this compound via electrophilic aromatic substitution. Standard EAS reactions can be employed to introduce a fifth substituent at this specific site.

For example:

Nitration: Reaction with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) would be expected to yield 5-Bromo-4-chloro-2-methoxy-3-nitrobenzonitrile as the major product.

Halogenation: Treatment with Br2 in the presence of a Lewis acid catalyst like FeBr3 would selectively install a bromine atom at C3, affording 3,5-Dibromo-4-chloro-2-methoxybenzonitrile.

It is important to note that Friedel-Crafts alkylation and acylation reactions may be challenging. These reactions are notoriously sensitive to deactivating groups, and the presence of the strongly deactivating nitrile group could render the ring too unreactive for these transformations to proceed efficiently, even with the activating methoxy group present. The planning of synthetic routes involving this compound must therefore carefully consider the compatibility of the reaction conditions with the existing functional groups. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org For this compound, the differential reactivity of the C–Br and C–Cl bonds is a key feature. In palladium-catalyzed reactions, the relative reactivity of aryl halides typically follows the order I > OTf > Br >> Cl. wikipedia.orgharvard.edu This inherent difference allows for chemoselective functionalization, where the more reactive C–Br bond can be targeted for coupling while leaving the C–Cl bond intact for subsequent transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org The reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

For this compound, the Suzuki-Miyaura reaction can be selectively performed at the C-5 position due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond. wikipedia.org This allows for the synthesis of various 5-aryl-4-chloro-2-methoxybenzonitriles.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Parameter | Typical Reagents/Conditions | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation. |

| Ligand | PPh₃, PCy₃, SPhos | Stabilizes the palladium center and modulates its reactivity. wikipedia.org |

| Boronic Acid | Ar-B(OH)₂ | Provides the aryl group for coupling. |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. organic-chemistry.org |

| Solvent | Toluene, Dioxane, THF, often with water (biphasic) | Solubilizes reactants and facilitates the reaction. |

| Temperature | Room temperature to 120 °C | Influences reaction rate. |

Buchwald-Hartwig Amination and Related C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with a primary or secondary amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound proceeds selectively at the more labile C-Br bond. This enables the introduction of a wide variety of amino groups at the C-5 position. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with less reactive amines. chemrxiv.orgbeilstein-journals.org

Table 2: Typical Conditions for Selective Buchwald-Hartwig Amination

| Parameter | Typical Reagents/Conditions | Role |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, XantPhos Pd G3 | Source of the active Pd(0) catalyst. chemrxiv.orgamazonaws.com |

| Ligand | XantPhos, BINAP, DavePhos, BrettPhos | Crucial for facilitating reductive elimination and preventing side reactions. libretexts.org |

| Amine | Primary amines (R-NH₂), Secondary amines (R₂NH) | Nitrogen nucleophile. |

| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile. |

| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are typically required. libretexts.org |

| Temperature | Room temperature to 140 °C | Dependent on substrate reactivity. |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reaction mechanism involves a palladium cycle similar to other cross-couplings and a copper cycle that generates a reactive copper acetylide intermediate. wikipedia.org

The chemoselectivity of the Sonogashira reaction on dihalogenated substrates favors the more reactive halide, making it a suitable method for the selective alkynylation of this compound at the C-Br position. libretexts.org This provides a direct route to 5-alkynyl-4-chloro-2-methoxybenzonitriles, which are valuable intermediates for further synthesis. Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Table 3: Representative Conditions for Selective Sonogashira Coupling

| Parameter | Typical Reagents/Conditions | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the cross-coupling reaction. libretexts.org |

| Copper(I) Co-catalyst | CuI | Activates the alkyne by forming a copper acetylide. hes-so.ch |

| Ligand | PPh₃ | Stabilizes the palladium catalyst. |

| Alkyne | R-C≡CH | Provides the alkynyl group. |

| Base | Et₃N, i-Pr₂NH, DBU | Acts as a base and often as the solvent. wikipedia.org |

| Solvent | THF, DMF, Toluene | Solubilizes reactants. |

| Temperature | Room temperature to 100 °C | Reaction is often run under mild conditions. wikipedia.org |

Catalyst Design and Ligand Effects in Aryl Halide Couplings

The success and broad applicability of palladium-catalyzed cross-coupling reactions are heavily reliant on the design of the catalyst system, particularly the supporting ligands. chemrxiv.org For aryl halides, the choice of ligand can dramatically influence reaction rates, substrate scope, and efficiency.

Sterically bulky, electron-rich phosphine ligands have been instrumental in advancing the field. These ligands promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in the oxidative addition step, even with less reactive aryl chlorides. Furthermore, their steric bulk accelerates the final reductive elimination step, which is often rate-limiting, to release the product and regenerate the catalyst.

Table 4: Impact of Ligand Generations on Cross-Coupling Reactions

| Ligand Generation/Type | Examples | Key Advantages & Impact |

|---|---|---|

| First Generation (Triarylphosphines) | Triphenylphosphine (PPh₃) | Effective for reactive substrates (aryl iodides/bromides); limited scope. |

| Bidentate Phosphines | BINAP, DPPF | Improved reaction rates and yields; extended scope to primary amines. wikipedia.org |

| Bulky, Monodentate Dialkylbiarylphosphines (Buchwald Ligands) | SPhos, XPhos, BrettPhos | Dramatically expanded scope to include aryl chlorides and a wide range of amines; allows for milder reaction conditions. libretexts.org |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable Pd complexes; highly active catalysts. |

Reduction and Oxidation Reactions of the Nitrile Moiety

The nitrile group (–C≡N) is a versatile functional group that can be transformed into other important moieties, primarily amines and aldehydes, through reduction. Oxidation reactions of the nitrile itself are less common.

Selective Reduction to Amines or Aldehydes

The reduction of the nitrile in this compound can be selectively controlled to yield either a primary amine (a benzylamine derivative) or an aldehyde (a benzaldehyde derivative) by choosing the appropriate reducing agent.

Reduction to Amines: Powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), readily reduce nitriles to primary amines. Another effective method involves the use of diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (LiBH₄). nih.gov The presence of electron-withdrawing groups, such as the bromo and chloro substituents on the aromatic ring, generally accelerates the rate of nitrile reduction. nih.gov

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde can be achieved using a less reactive, sterically hindered hydride reagent. chemistrysteps.com Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. commonorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine or alcohol. chemistrysteps.com The reaction proceeds via the formation of an intermediate imine, which is then hydrolyzed to the aldehyde during aqueous workup. chemistrysteps.comchemistrysteps.com

Table 5: Selective Reduction of the Nitrile Group

| Target Product | Reagent | Typical Conditions | Product Functional Group |

|---|---|---|---|

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | 1. THF, reflux; 2. H₂O workup | -CH₂NH₂ |

| Primary Amine | Diisopropylaminoborane / cat. LiBH₄ | THF, 25 °C to reflux nih.gov | -CH₂NH₂ |

| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | 1. Toluene or Hexane, -78 °C; 2. Aqueous workup commonorganicchemistry.comcommonorganicchemistry.com | -CHO |

Hydrolysis of the Nitrile Group to Carboxylic Acids

The nitrile group (–CN) of this compound can be hydrolyzed to a carboxylic acid group (–COOH), yielding 5-Bromo-4-chloro-2-methoxybenzoic acid. This transformation is a common and fundamental reaction in organic synthesis, typically achieved under acidic or basic conditions. nih.gov

Under acidic conditions, the reaction is generally carried out by heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The mechanism involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. This is followed by a series of proton transfer and tautomerization steps, leading to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Basic hydrolysis is typically performed by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. Subsequent protonation from water yields an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under the basic conditions to the carboxylate salt, which upon acidification affords the final carboxylic acid. A patent describes the hydrolysis of 5-bromo-2-chlorobenzonitrile in the presence of an alkali to generate the corresponding benzoate, which is then acidified to the benzoic acid. msu.edu

The choice between acidic and basic hydrolysis can be influenced by the presence of other functional groups in the molecule. For this compound, both methods are generally applicable, although care must be taken to avoid potential side reactions, such as the cleavage of the methoxy ether under harsh acidic conditions.

| Reagent/Conditions | Product | Yield | Reference |

| 6M HCl, reflux, 12h | 4-chloro-5-methoxy-2-methylbenzoic acid | 89% | nih.gov |

| NaOH, heat, then H₃O⁺ | 5-bromo-2-chlorobenzoic acid | High | msu.edu |

This table presents data for analogous compounds to illustrate the hydrolysis of substituted benzonitriles.

Derivatization and Analogue Synthesis

The presence of multiple reactive sites on this compound makes it a valuable scaffold for the synthesis of a wide array of derivatives and analogues. Modifications can be selectively introduced at the nitrile functionality, the halogen atoms, and the methoxy group.

Modifications at the Nitrile Functionality

Beyond hydrolysis, the nitrile group is a versatile functional handle that can be transformed into various other functionalities.

Reduction to Amines: The nitrile group can be reduced to a primary amine (–CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a route to 5-bromo-4-chloro-2-methoxybenzylamine, a potentially valuable building block for further derivatization.

Conversion to Amides: Partial hydrolysis of the nitrile under controlled conditions can yield the corresponding amide, 5-bromo-4-chloro-2-methoxybenzamide. This can be achieved using various reagents, including acid or base with careful control of reaction time and temperature, or by using specific catalysts.

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. For example, reaction with methylmagnesium bromide followed by acidic workup would produce 5-bromo-4-chloro-2-methoxyacetophenone.

| Transformation | Reagent/Conditions | Product | Reference |

| Reduction to Amine | 1. LiAlH₄, Et₂O; 2. H₂O | Substituted benzylamine | General textbook knowledge |

| Partial Hydrolysis to Amide | H₂SO₄ (conc.), controlled temp. | Substituted benzamide | General textbook knowledge |

| Ketone Synthesis | 1. RMgX, Et₂O; 2. H₃O⁺ | Substituted acetophenone | General textbook knowledge |

This table illustrates common transformations of the nitrile group on aromatic rings.

Transformations of Halogen Atoms

The bromo and chloro substituents on the aromatic ring are key sites for derivatization, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The relative reactivity of the bromo and chloro groups can often be exploited for selective transformations. Generally, the carbon-bromine bond is weaker and more reactive than the carbon-chlorine bond in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA'r): While aryl halides are generally unreactive towards nucleophiles, the presence of electron-withdrawing groups can facilitate SNA'r reactions. In the case of this compound, the nitrile group provides some activation, although typically harsh conditions (high temperature and pressure) are required for direct substitution by nucleophiles like ammonia (B1221849), amines, or alkoxides.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst and a base can introduce new aryl or vinyl groups at the position of the halogen. Selective coupling at the more reactive bromine atom is often possible.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This provides a direct route to a variety of substituted anilines.

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an arylethyne.

| Reaction Type | Coupling Partner | Catalyst/Ligand/Base | Product Type |

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, BINAP, NaOtBu | Arylamine |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne |

This table provides representative examples of palladium-catalyzed cross-coupling reactions on aryl halides.

Interconversion of Methoxy Groups

The methoxy group (–OCH₃) is an important modulator of the electronic and steric properties of the molecule. It can be cleaved to a hydroxyl group, which can then be further derivatized.

Ether Cleavage (Demethylation): The methyl ether can be cleaved to the corresponding phenol (B47542) (a hydroxyl group, –OH) using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). The resulting phenol, 5-bromo-4-chloro-2-hydroxybenzonitrile, is a valuable intermediate for the synthesis of other derivatives, such as esters and ethers. The choice of demethylating agent is crucial to avoid unwanted side reactions with the other functional groups present. For example, BBr₃ is often effective at lower temperatures, which can help preserve the integrity of the rest of the molecule.

Alkylation of the Resulting Phenol: Once the methoxy group has been converted to a hydroxyl group, this new functional group can be alkylated to introduce different ether functionalities. For example, reaction with an alkyl halide in the presence of a base will yield a new ether derivative.

| Transformation | Reagent/Conditions | Product |

| Demethylation | BBr₃, CH₂Cl₂ | Phenol |

| Demethylation | HBr (aq.), heat | Phenol |

| Alkylation (of phenol) | R-X, K₂CO₃ | New Ether |

This table illustrates common methods for the interconversion of methoxy groups on aromatic rings.

Structural Characterization and Advanced Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR and FT-Raman)

The FT-IR and FT-Raman spectra of 5-Bromo-4-chloro-2-methoxybenzonitrile would exhibit a series of absorption bands corresponding to the various vibrational modes of the molecule. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C-H in-plane and out-of-plane bending vibrations appear at lower frequencies. The stretching vibrations of the aromatic C-C bonds usually give rise to a group of bands in the 1600-1400 cm⁻¹ region. The methoxy (B1213986) group will have characteristic C-H stretching and bending vibrations.

The vibrational frequencies of the key functional groups provide significant structural information.

C≡N Stretching: The nitrile group has a very characteristic and strong absorption in the FT-IR spectrum, typically appearing in the range of 2240–2220 cm⁻¹. This band is often weaker in the Raman spectrum.

C-O Stretching: The C-O stretching vibration of the methoxy group is expected to produce a strong band in the FT-IR spectrum, usually in the region of 1275–1200 cm⁻¹ for the asymmetric stretch and a weaker band around 1050-1000 cm⁻¹ for the symmetric stretch.

C-Br Stretching: The C-Br stretching vibration is expected to appear at lower frequencies, typically in the range of 680–515 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration absorbs in the region of 830–560 cm⁻¹.

The precise positions of these bands can be influenced by the electronic environment and coupling with other vibrational modes within the molecule.

Table 3: Anticipated Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Anticipated Frequency Range (cm⁻¹) |

| C≡N | Stretching | 2240 - 2220 |

| C-O (Aryl-ether) | Asymmetric Stretching | 1275 - 1200 |

| C-O (Aryl-ether) | Symmetric Stretching | 1050 - 1000 |

| C-Cl | Stretching | 830 - 560 |

| C-Br | Stretching | 680 - 515 |

Note: The anticipated frequency ranges are based on established correlations in vibrational spectroscopy.

Interpretation of Spectral Features in Relation to Molecular Structure

The spectral characteristics of this compound are a direct consequence of its molecular architecture. The molecule consists of a benzene (B151609) ring substituted with four different functional groups: a bromo group (-Br), a chloro group (-Cl), a methoxy group (-OCH₃), and a nitrile group (-C≡N). Theoretical and comparative studies of similarly substituted benzonitriles allow for the prediction of its key spectral features. researchgate.netsigmaaldrich.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, is particularly useful for identifying the functional groups present. The nitrile group's C≡N triple bond stretch is expected to produce a sharp, intense absorption band in the region of 2220-2240 cm⁻¹. The aromatic ring will exhibit characteristic C=C stretching vibrations between 1450 and 1600 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹. The methoxy group will be identifiable by its C-O-C stretching vibrations and the C-H stretches of the methyl group. Furthermore, the carbon-halogen bonds will produce signals in the lower wavenumber region of the spectrum, with C-Cl and C-Br stretching vibrations typically appearing below 800 cm⁻¹. sigmaaldrich.com

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2220 - 2240 |

| Aromatic Ring | C=C Stretching | 1450 - 1600 |

| Aromatic Ring | C-H Stretching | > 3000 |

| Methoxy (-OCH₃) | C-O-C Asymmetric Stretch | ~1250 |

| Methoxy (-OCH₃) | C-H Stretching | 2850 - 2960 |

| Halogenated Benzene | C-Cl Stretching | 600 - 800 |

| Halogenated Benzene | C-Br Stretching | 500 - 600 |

This table is generated based on established principles of vibrational spectroscopy and data from related substituted benzonitriles.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems. msu.edu

For this compound, the primary electronic transitions observable in a typical UV-Vis spectrum (200-800 nm) are π→π* transitions. nih.gov These transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic benzene ring, which is a chromophore. The nitrile group, being conjugated with the ring, also participates in this π-electron system. Less intense n→π* transitions, involving the promotion of non-bonding electrons from the nitrogen of the nitrile group or the oxygen of the methoxy group to π* orbitals, may also be observed, typically at longer wavelengths than the main π→π* bands. nih.govbldpharm.com

The electronic structure of the benzonitrile (B105546) core is significantly influenced by its substituents, which act as auxochromes. The methoxy group (-OCH₃) is an electron-donating group, while the halogen atoms (-Br and -Cl) are deactivating yet ortho-, para-directing due to their electron-withdrawing inductive effect and electron-donating resonance effect. These substituents alter the energy levels of the π orbitals.

The presence of these auxochromes typically causes a bathochromic shift (or red shift), moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzonitrile. acs.org The combined effects of the electron-donating methoxy group and the halogens on the aromatic π system result in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), requiring less energetic (longer wavelength) photons to induce a π→π* transition.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of a molecule's elemental formula. For this compound, the molecular formula is C₈H₅BrClNO. sigmaaldrich.com HRMS can distinguish this precise formula from other combinations of atoms that might have the same nominal mass. The presence of bromine and chlorine, with their distinct isotopic patterns (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), creates a characteristic isotopic cluster for the molecular ion, which is a key identifier. miamioh.edu

Table 2: Molecular Formula and Mass Data

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClNO | sigmaaldrich.com |

| Nominal Mass | 246 g/mol | sigmaaldrich.com |

| Average Mass | 246.49 g/mol | sigmaaldrich.com |

| Monoisotopic Mass | 244.9260 Da (for ¹²C₈H₅⁷⁹Br³⁵ClN¹⁴O) | Calculated |

GC-MS combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. In a GC-MS analysis, the compound would first be separated from any impurities before entering the mass spectrometer.

In the mass spectrometer, the molecule is ionized, typically by electron impact, to form a molecular ion (M⁺˙). This ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. miamioh.edu The analysis of these fragments provides a fingerprint that helps to confirm the molecular structure.

For this compound, the mass spectrum would be expected to show:

Molecular Ion (M⁺˙) Cluster: A complex cluster of peaks around m/z 245, 247, and 249, reflecting the different combinations of Br and Cl isotopes.

Key Fragmentation Pathways:

Loss of a methyl radical (•CH₃) from the methoxy group to yield a fragment ion at [M-15]⁺.

Loss of a bromo radical (•Br), leading to a fragment at [M-79/81]⁺.

Loss of a chloro radical (•Cl), resulting in a fragment at [M-35/37]⁺.

Cleavage of the nitrile group, producing a fragment corresponding to the loss of •CN at [M-26]⁺.

Table 3: Predicted Major Fragmentation Patterns in GC-MS

| Fragment Ion | Proposed Loss | Predicted m/z (using ⁷⁹Br, ³⁵Cl) |

| [C₇H₂BrClNO]⁺ | Loss of •CH₃ | 230 |

| [C₈H₅ClNO]⁺ | Loss of •Br | 166 |

| [C₈H₅BrNO]⁺ | Loss of •Cl | 210 |

| [C₇H₅BrClO]⁺ | Loss of •CN | 220 |

This table presents predicted fragmentation based on common fragmentation rules in mass spectrometry.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for mapping the atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can determine the precise coordinates of each atom, bond lengths, bond angles, and torsional angles. This information is fundamental to understanding the molecule's conformation and how it interacts with its neighbors in the solid state.

The crystal packing describes how individual molecules of this compound are arranged in a repeating three-dimensional pattern. This arrangement is defined by the unit cell, which is the smallest repeating unit of the crystal lattice. The dimensions of the unit cell (a, b, c) and the angles between its axes (α, β, γ), along with the crystal system and space group, are key parameters obtained from X-ray diffraction data.

Based on analyses of structurally similar compounds, it is anticipated that this compound will crystallize in one of the common crystal systems, such as monoclinic or orthorhombic. The specific packing arrangement will be influenced by the molecule's shape and the directive effects of its functional groups, which seek to optimize intermolecular forces.

Table 1: Anticipated Crystallographic Data for this compound (Note: This table is predictive and awaits experimental confirmation.)

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | 90 (for Orthorhombic) or To be determined |

| β (°) | To be determined |

| γ (°) | 90 (for Orthorhombic) or To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

The solid-state structure of this compound will be stabilized by a variety of intermolecular interactions. The presence of an aromatic ring facilitates π–π stacking interactions, where the electron-rich π systems of adjacent molecules align. The nature and geometry of these interactions, whether face-to-face or offset, will be a key feature of the crystal packing.

Furthermore, the bromine and chlorine substituents are expected to participate in halogen bonding. This is a highly directional, non-covalent interaction where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the nitrile group or an oxygen atom of the methoxy group. The strength and geometry of these halogen bonds will play a significant role in dictating the supramolecular architecture. Other potential interactions include dipole-dipole interactions involving the polar nitrile group and weak C-H···O or C-H···N hydrogen bonds.

Table 2: Potential Intermolecular Interactions in Crystalline this compound (Note: This table is predictive and awaits experimental confirmation.)

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

| π–π Stacking | Benzene Ring Centroid | Benzene Ring Centroid | 3.5 - 4.0 |

| Halogen Bonding | C-Br | N (nitrile) / O (methoxy) | < Sum of van der Waals radii |

| Halogen Bonding | C-Cl | N (nitrile) / O (methoxy) | < Sum of van der Waals radii |

| Dipole-Dipole | C≡N | C≡N | To be determined |

| C-H···O | C-H (aromatic/methyl) | O (methoxy) | To be determined |

| C-H···N | C-H (aromatic/methyl) | N (nitrile) | To be determined |

The conformation of this compound in the solid state, particularly the orientation of the methoxy group relative to the benzene ring, will be revealed by X-ray crystallography. The dihedral angle between the plane of the methoxy group and the plane of the aromatic ring will be a key structural parameter. This conformation is a result of the balance between steric effects from the adjacent chlorine atom and electronic effects, such as resonance stabilization. It is expected that the methoxy group will be largely coplanar with the benzene ring to maximize π-conjugation, but some out-of-plane twisting may occur to alleviate steric strain. The nitrile group is expected to be coplanar with the aromatic ring. A detailed conformational analysis will provide valuable insights into the molecule's preferred shape in a condensed phase.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the molecular properties of 5-Bromo-4-chloro-2-methoxybenzonitrile. By employing DFT, particularly with hybrid functionals like B3LYP, in conjunction with various basis sets, a comprehensive picture of the molecule can be constructed.

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable, lowest-energy conformation. For substituted benzonitrile (B105546) derivatives, theoretical calculations have been shown to accurately predict bond lengths and angles. orientjchem.org In the case of this compound, the optimized structure would reveal the precise spatial arrangement of the bromine, chlorine, methoxy (B1213986), and nitrile groups on the benzene (B151609) ring.

| Parameter | Calculated Value (Å/°) | Method/Basis Set |

|---|---|---|

| C-Br Bond Length | ~1.88 | DFT/B3LYP |

| C-Cl Bond Length | ~1.74 | DFT/B3LYP |

| C-C (aromatic) Bond Length | ~1.39-1.40 | DFT/B3LYP |

| C≡N Bond Length | ~1.15 | DFT/B3LYP |

| C-O Bond Length | ~1.36 | DFT/B3LYP |

| O-CH3 Bond Length | ~1.43 | DFT/B3LYP |

| C-C-C Bond Angle | ~120 | DFT/B3LYP |

Note: The values presented are typical for similar substituted benzonitriles and are based on DFT calculations. orientjchem.orgresearchgate.netscispace.com The actual values for this compound would require a specific computational study.

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. niscpr.res.in A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity because it requires less energy to remove an electron from the HOMO to the LUMO. researchgate.net For molecules with significant non-linear optical (NLO) properties, a smaller HOMO-LUMO gap is often desirable. orientjchem.org

| Parameter | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | - |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. researchgate.netepstem.net The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, highlighting these as potential sites for interaction with electrophiles. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. wisc.eduq-chem.com It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. niscpr.res.in By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stability of the molecule arising from these interactions. The stabilization energy (E(2)) associated with these interactions indicates the strength of the electron delocalization. In substituted benzenes, significant interactions often occur between the lone pairs of heteroatoms (like oxygen, bromine, and chlorine) and the π* anti-bonding orbitals of the aromatic ring.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) | π(C-C) | - |

| LP(Br) | π(C-C) | - |

| LP(Cl) | π*(C-C) | - |

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Theoretical vibrational frequency calculations are performed to understand the different vibrational modes of a molecule. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the computational method, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. researchgate.netorientjchem.org

The calculated vibrational spectra serve to validate the experimental data and to provide a definitive assignment of the observed spectral bands to specific molecular vibrations. orientjchem.orgorientjchem.org Potential Energy Distribution (PED) analysis is used to determine the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. This detailed assignment is crucial for a complete understanding of the molecule's dynamics. For this compound, key vibrational modes would include the C≡N stretch, C-Br stretch, C-Cl stretch, C-O stretch, and various aromatic C-H and C-C vibrations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED Contribution |

|---|---|---|---|

| C≡N Stretch | - | - | - |

| C-Br Stretch | - | - | - |

| C-Cl Stretch | - | - | - |

| C-O-C Asymmetric Stretch | - | - | - |

| Aromatic C-H Stretch | - | - | - |

Note: Specific vibrational data for this compound is not available. This table serves as a template for such an analysis.

Prediction of Optical Properties

Computational chemistry provides powerful tools to predict the optical properties of molecules, offering insights into their behavior in the presence of an electric field. Key parameters in this regard are polarizability and hyperpolarizability, which are crucial for understanding a molecule's potential in non-linear optical (NLO) applications.

Polarizability and First-Order Hyperpolarizability

The polarizability (α) of a molecule describes the ease with which its electron cloud can be distorted by an external electric field, while the first-order hyperpolarizability (β) quantifies the non-linear response to that field. These properties are fundamental to a material's NLO activity.

A comprehensive computational study on the closely related analogue, 5-Bromo-2-methoxybenzonitrile (B137507) (5B2MOBN) , using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(2d,p) basis set, provides valuable data. researchgate.netorientjchem.org The calculated dipole moment (μ), polarizability, and first-order hyperpolarizability for 5B2MOBN are presented in the table below. orientjchem.org The hyperpolarizability of a molecule is influenced by its structure, bonding, and vibrational characteristics. orientjchem.org For 5B2MOBN, the calculated enhanced hyperpolarizability is attributed to the specific substitution pattern on the benzonitrile ring. orientjchem.org

The introduction of a chlorine atom at the 4-position in this compound is expected to further modulate these properties. Chlorine is an electron-withdrawing group, which would influence the electron density distribution across the aromatic ring, likely leading to an altered dipole moment and changes in the polarizability and hyperpolarizability tensors.

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | Value not explicitly stated in the provided text |

| Polarizability (α) | Value not explicitly stated in the provided text |

| First-Order Hyperpolarizability (β) | Value not explicitly stated in the provided text |

Non-Linear Optical (NLO) Response

The NLO response of a molecule is directly related to its hyperpolarizability. Materials with a significant NLO response are sought after for applications in optical communications, data storage, and frequency conversion. nih.govrsc.org The study of 5B2MOBN highlights its potential as an NLO material, with its non-zero hyperpolarizability indicating the possibility of applications such as frequency doubling or Second Harmonic Generation (SHG). researchgate.netorientjchem.org

For this compound, the presence of multiple substituents with varying electronic effects (electron-donating methoxy group, and electron-withdrawing bromo, chloro, and cyano groups) creates a complex electronic environment. This push-pull electronic structure is a common design strategy for enhancing NLO properties. Computational methods like DFT are crucial for predicting the magnitude of this effect. Theoretical studies on other benzonitrile derivatives have shown that the strategic placement of donor and acceptor groups can lead to a large NLO response. mdpi.com

Reaction Mechanism Studies using Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. researchgate.net By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most favorable reaction pathways.

Transition State Analysis for Key Transformations

For a molecule like this compound, several key transformations could be of interest, such as nucleophilic aromatic substitution or cross-coupling reactions. Transition state analysis using computational methods like DFT would involve locating the saddle points on the potential energy surface that connect reactants to products. The geometry and vibrational frequencies of the transition state provide crucial information about the structure of the activated complex and the feasibility of the reaction.

While no specific transition state analyses for reactions involving this compound were found, computational studies on similar systems, such as the reaction of substituted bromobenzenes, demonstrate the power of this approach. For instance, in the study of C-C coupling reactions, DFT calculations have been used to gain mechanistic insight into the role of ligands and the reaction pathway.

Energetic Profiles of Reaction Pathways